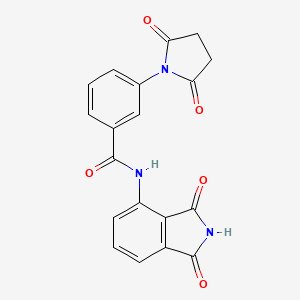

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

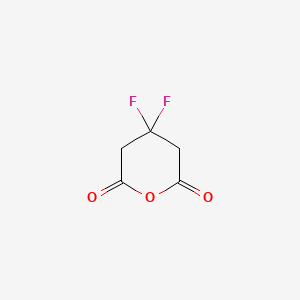

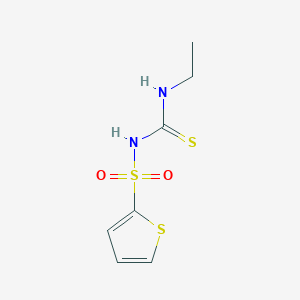

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPIB is a heterocyclic organic compound that contains two pyrrolidine rings and an isoindolinone ring, which makes it a unique and complex molecule.

Scientific Research Applications

Synthesis and Characterization of Optically Active Polyamides

Researchers have synthesized a new class of optically active polyamides (PAs) incorporating 1,3-dioxoisoindolin-2-yl pendent groups. These PAs were prepared through direct polycondensation reactions involving 2-(1,3-dioxoisoindolin-2-yl) succinic acid and various aromatic diamines. The resulting polymers exhibited high yields, inherent viscosities, and were characterized by FT-IR spectroscopy, specific rotation, solubility tests, and thermogravimetric analysis techniques. These materials showed excellent solubility in polar organic solvents, indicating their potential for various applications in material science and engineering (Faghihi et al., 2010); (Isfahani et al., 2010).

Molecular Structure and Spectroscopy

The molecular structure and properties of N-(1,3-dioxoisoindolin-2yl)benzamide have been explored through a combination of IR spectroscopy, SEM, and single-crystal X-ray diffraction techniques. Theoretical calculations were also employed to compare experimental and theoretical values, offering insights into the crystal structure and stability of this compound. This study contributes to the fundamental understanding of the compound's molecular properties, which could be essential for its application in various chemical and pharmaceutical research fields (Bülbül et al., 2015).

Aggregation Enhanced Emission Properties

A study on pyridyl substituted benzamides with 1,3-dioxoisoindolin-2-ylmethyl groups revealed their luminescent properties in both DMF solution and solid state. These compounds exhibited aggregation-enhanced emission (AEE) in aqueous-DMF solutions and showed mechanochromic properties, indicating their potential use in optical and electronic materials (Srivastava et al., 2017).

Antiepileptic Activity

Phthalimide derivatives bearing amino acid conjugated anilines were synthesized and evaluated for their antiepileptic activity. Compounds showed significant latency times in seizure threshold methods, indicating potential for further investigation in the development of antiepileptic drugs. Molecular docking studies provided additional insights into the interaction of these compounds with the gamma-aminobutyric acid (GABA)A receptor, suggesting a mechanistic basis for their activity (Asadollahi et al., 2019).

properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-14-7-8-15(24)22(14)11-4-1-3-10(9-11)17(25)20-13-6-2-5-12-16(13)19(27)21-18(12)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJEHJEZFSQQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-1-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B2404185.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)